3-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one
Description
This compound features a 2,3-dihydro-1,3-benzothiazol-2-one core fused to a 4-methyl-4H-1,2,4-triazole ring via a methyl bridge. The triazole moiety is further substituted with a sulfanyl-linked 2-(4-chlorophenyl)-2-oxoethyl group.
Properties
IUPAC Name |
3-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S2/c1-23-17(10-24-14-4-2-3-5-16(14)28-19(24)26)21-22-18(23)27-11-15(25)12-6-8-13(20)9-7-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHLILCOYMQADN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors could include pH, temperature, presence of other molecules, and more
Biological Activity
The compound 3-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.43 g/mol. The structure features a benzothiazole moiety linked to a triazole ring through a sulfanyl group and a chlorophenyl substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound may bind to receptors that modulate cellular signaling pathways related to apoptosis and cell growth.
- Antioxidant Activity : The presence of multiple functional groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity against various cancer cell lines. Notably:
- Cell Line Testing : In vitro studies have shown effectiveness against melanoma, leukemia, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. The compound exhibited IC50 values indicating potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary results suggest:
- Inhibition of Growth : The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Study on Melanoma Cells : A study published in Cancer Research highlighted the ability of the compound to induce apoptosis in melanoma cells through mitochondrial pathways, suggesting it might be developed into an effective treatment for skin cancers .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties found that derivatives of this compound were effective against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as an alternative antibiotic .
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic conditions.
- Introduction of the Sulfanyl Group : This can be done via nucleophilic substitution reactions.
- Final Assembly : The benzothiazole moiety is introduced last to complete the structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Benzothiazole Hybrids
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- Structure: Contains a 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole linked to a benzothiazole derivative.
- Key Differences: The target compound replaces the methoxyphenyl group with a 4-chlorophenyl substituent and introduces a 2-oxoethyl chain.
- Biological Activity: Exhibits antifungal and antibiotic properties . The chlorine substituent in the target compound may enhance bioactivity due to increased electron-withdrawing effects compared to methoxy .
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- Structure: Features a benzothiazol-2-ylphenyl group connected to a triazolothiazole ring via a thioether bridge.
- Key Differences: The target compound lacks the triazolothiazole system but shares the 4-chlorophenyl motif.
- Implications: The sulfur linkage in both compounds may improve membrane permeability, but the benzothiazol-2-one core in the target compound could reduce metabolic instability .
Halogen-Substituted Triazole Derivatives
- Compounds 4 and 5 from –4 :
- Structures: 4-(4-chlorophenyl/fluorophenyl)-triazole-thiazole hybrids with fluorophenyl substitutions.
- Key Differences: The target compound uses a chlorophenyl group instead of fluorophenyl, which may alter lipophilicity (Cl: logP ~2.7 vs. F: logP ~1.5) and binding affinity.
- Structural Insights: Crystallographic studies show that halogen substituents influence molecular planarity and crystal packing. Chlorine’s larger van der Waals radius may lead to distinct intermolecular interactions compared to fluorine .
Triazole-Thiol Derivatives
- Compounds from : Structure: 4,5-disubstituted-4H-1,2,4-triazole-3-thiols with varied aromatic substituents. Biological Relevance: Thiol-containing triazoles show broad-spectrum antimicrobial activity, but the target compound’s oxoethyl chain may mitigate toxicity while preserving efficacy .
Physicochemical and Structural Insights
- Planarity and Conformation : The benzothiazol-2-one ring in the target compound introduces rigidity, contrasting with the more flexible dihydrobenzo[c]thiophen-4(5H)-one in . This rigidity may enhance target binding specificity .
- Halogen Effects : Chlorine’s higher lipophilicity compared to fluorine (–4) could improve blood-brain barrier penetration, making the target compound viable for CNS-targeted therapies .
Preparation Methods
Synthesis of the Benzothiazole Core
The 2,3-dihydro-1,3-benzothiazol-2-one moiety is synthesized via cyclization of 2-aminothiophenol with a carbonyl source. A common approach involves refluxing 2-aminothiophenol with phosgene or thiophosgene in dichloromethane to form the benzothiazole ring . Alternatively, acetic anhydride can facilitate cyclization under milder conditions, yielding the dihydrobenzothiazol-2-one scaffold with >85% efficiency .
Key Reaction Conditions:
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Solvent: Dichloromethane or toluene
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Temperature: 80–100°C
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Catalyst: None required for thiophosgene; acetic anhydride acts as both solvent and catalyst.
Formation of the 4-Methyl-4H-1,2,4-Triazole Ring
The triazole ring is constructed through cyclocondensation of thiosemicarbazides with appropriate electrophiles. For example, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide undergoes cyclization in the presence of NaOH to form the 1,2,4-triazole core . To introduce the 4-methyl group, methylhydrazine or N-methylhydrazinecarbothioamide is used as a starting material, ensuring regioselective substitution at the N4 position .
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React β-ketophosphonate with aryl azide in DMSO using Cs₂CO₃ as a base.
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Stir at room temperature for 10–30 minutes.
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Isolate the product via ethyl acetate extraction and silica gel chromatography.
Yield: 77–99% (depending on substituents) .
Functionalization of the Triazole with a Sulfanyl Group
The 5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl} substituent is introduced via nucleophilic substitution. A thiolate anion, generated from 2-(4-chlorophenyl)-2-mercaptoacetophenone , reacts with a halogenated triazole precursor (e.g., 5-chloro-4-methyl-4H-1,2,4-triazole). This step requires anhydrous conditions and a polar aprotic solvent like DMF or DMSO .
Critical Parameters:
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Base: K₂CO₃ or Cs₂CO₃ for deprotonation
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Temperature: 60–80°C
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Reaction Time: 4–6 hours
Coupling of Benzothiazole and Triazole Moieties
The final step involves alkylation of the benzothiazole nitrogen with the triazole-methyl group. A Mannich reaction or alkylation with iodomethane in the presence of a strong base (e.g., NaH) is employed .
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Dissolve 2,3-dihydro-1,3-benzothiazol-2-one (1.0 equiv) and 5-(methylsulfanyl)-4-methyl-4H-1,2,4-triazole (1.2 equiv) in THF .
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Add NaH (2.0 equiv) at 0°C and stir for 1 hour.
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Warm to room temperature and quench with ice water.
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Extract with ethyl acetate and purify via column chromatography.
Yield: 68–72% .
Optimization and Catalytic Systems
Recent advances highlight Cs₂CO₃/DMSO as a superior system for triazole synthesis, enabling regioselective formation of 1,4,5-trisubstituted triazoles . Chelation-controlled enolate intermediates ensure minimal side products, while DMSO enhances solubility and reaction kinetics .
Comparative Data Table:
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Triazole Cyclization | Cs₂CO₃, DMSO, rt | 95 | 1,4,5-TTs |
| Sulfanyl Introduction | K₂CO₃, DMF, 60°C | 82 | >95% |
| Benzothiazole Coupling | NaH, THF, 0°C to rt | 70 | Monoalkylation |
Challenges and Mitigation Strategies
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Regioselectivity in Triazole Formation: Use of Cs₂CO₃ favors Z-enolate intermediates, directing cycloaddition to the desired 1,4,5-triazole .
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Oxidation of Sulfanyl Groups: Conduct reactions under nitrogen atmosphere to prevent disulfide formation.
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Purification Difficulties: Employ gradient elution in chromatography with hexane/ethyl acetate mixtures .
Q & A
Q. Example Table: Reaction Yield Optimization
| Condition | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| Trial 1 | 60 | DMF | 65 |
| Trial 2 | 80 | THF | 52 |
| Trial 3 | 60 | THF | 48 |
Advanced: How should conflicting bioactivity data across assays be addressed?
Methodological Answer:
Conflicts may arise from assay sensitivity or off-target effects. Resolve by:
- Dose-Response Curves : Establish EC values across multiple assays (e.g., enzymatic vs. cell-based) to identify potency thresholds .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid compound degradation in cell-based systems .
- Target Validation : Employ CRISPR knockout models to confirm specificity for suspected targets (e.g., kinase inhibition) .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs to estimate lipophilicity and pK values, critical for bioavailability studies .
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like cytochrome P450 or kinases .
Advanced: How can environmental stability and degradation pathways be evaluated?
Methodological Answer:
Follow protocols from ’s INCHEMBIOL project:
- Abiotic Studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO) to simulate environmental conditions .
- Biotic Degradation : Use soil microcosm assays to track metabolite formation via LC-HRMS .
- QSAR Modeling : Predict ecotoxicity using tools like ECOSAR to prioritize lab testing .
Basic: What are the best practices for purity assessment before biological testing?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ensure >95% purity.
- Elemental Analysis : Confirm C, H, N, S content matches theoretical values within ±0.4% .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Kinase Profiling : Use PamStation® arrays to screen against 300+ kinases, identifying off-target effects .
- CRISPR Interference : Knock down putative targets and assess rescue of phenotypic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
